molecular formula C19H24N4O2S B2382859 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide CAS No. 921508-11-4

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2382859
CAS No.: 921508-11-4
M. Wt: 372.49
InChI Key: BAYCLHWKDIKRSZ-UHFFFAOYSA-N
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Description

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Derivative Formation: The cyclopentylurea moiety can be introduced by reacting cyclopentylamine with an isocyanate.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-ethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The urea moiety may enhance binding affinity to certain proteins, while the aromatic ring can facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-methylphenyl)acetamide
  • 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide

Uniqueness

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide is unique due to the presence of the cyclopentylurea moiety, which may confer distinct biological properties compared to its analogs. The specific substitution pattern on the thiazole and aromatic rings also contributes to its unique chemical and physical properties.

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-2-13-7-9-15(10-8-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYCLHWKDIKRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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